molecular formula C14H18N6OS B1442562 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306738-34-0

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B1442562
M. Wt: 318.4 g/mol
InChI Key: WRSYYHZTEFEHOF-UHFFFAOYSA-N
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Description

“2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” is a chemical compound with the molecular formula C25H24N6O2S. It has an average mass of 472.562 Da and a monoisotopic mass of 472.168152 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an allyl group, an anilinomethyl group, a 1,2,4-triazol ring, a thio group, and an acetohydrazide group .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm³. The compound has 8 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds. Its polar surface area is 130 Ų, and it has a molar refractivity of 136.1±0.5 cm³ .

Scientific Research Applications

Synthesis and Chemical Properties

Anticancer Potential

  • Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide demonstrate cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some derivatives exhibit potent anticancer activity in 3D cell cultures, potentially making them candidates for antimetastatic treatments (Šermukšnytė et al., 2022).

Enzyme Inhibition

  • Certain novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide show significant lipase and α-glucosidase inhibition, suggesting potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity

Safety And Hazards

Specific safety and hazard information for this compound isn’t available in the resources I accessed. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-2-8-20-12(9-16-11-6-4-3-5-7-11)18-19-14(20)22-10-13(21)17-15/h2-7,16H,1,8-10,15H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSYYHZTEFEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114997
Record name Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

CAS RN

1306738-34-0
Record name Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[(phenylamino)methyl]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 6
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2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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